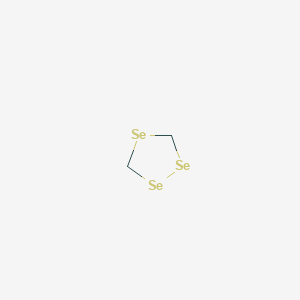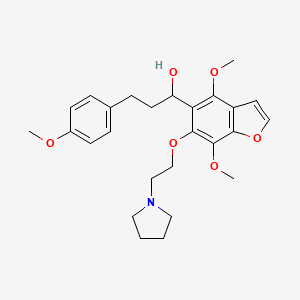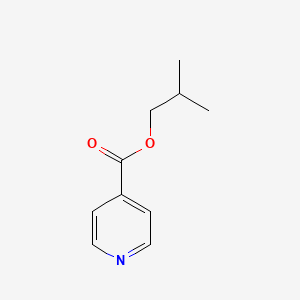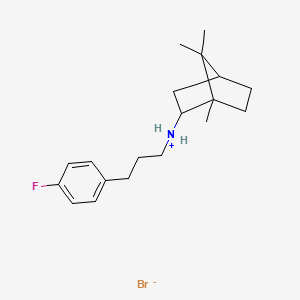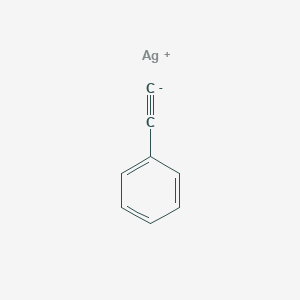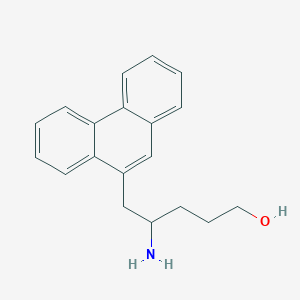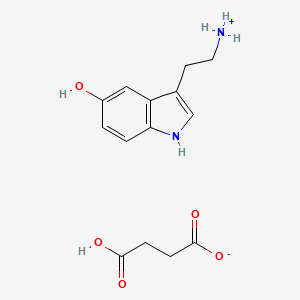
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- is an organometallic compound with the formula C12H15IrO2. This compound is known for its unique structure, which includes a pentamethylcyclopentadienyl ligand and two carbonyl groups. It is commonly used in various catalytic processes due to its stability and reactivity .
Preparation Methods
The synthesis of Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- typically involves the reaction of iridium complexes with substituted cyclopentadienes. One common method is the reaction of iridium hydroxides with cyclopentadienyl carbinols in the presence of a non-toxic base such as cesium carbonate (Cs2CO3). This reaction proceeds via beta-carbon eliminations to yield the desired cyclopentadienyl-metal complexes . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) complexes.
Reduction: It can be reduced to form iridium(I) complexes.
Substitution: The carbonyl groups can be substituted with other ligands, such as phosphines or amines.
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- exerts its effects involves the coordination of the iridium center with various ligands. This coordination allows the compound to participate in catalytic cycles, facilitating the transformation of substrates into desired products. The pentamethylcyclopentadienyl ligand stabilizes the iridium center, enhancing its reactivity and selectivity in catalytic processes .
Comparison with Similar Compounds
Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- can be compared with other similar compounds, such as:
Rhodium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)-: Similar in structure but with rhodium instead of iridium, this compound also exhibits catalytic properties but with different reactivity and selectivity profiles.
Cobalt, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)-: Another similar compound with cobalt, which has distinct catalytic applications compared to iridium and rhodium analogs.
The uniqueness of Iridium, dicarbonyl(pentamethyl-eta5-cyclopentadienyl)- lies in its high stability and reactivity, making it a valuable catalyst in various chemical transformations .
Properties
CAS No. |
32660-96-1 |
|---|---|
Molecular Formula |
C12H15IrO2- |
Molecular Weight |
383.46 g/mol |
IUPAC Name |
carbon monoxide;iridium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.2CO.Ir/c1-6-7(2)9(4)10(5)8(6)3;2*1-2;/h1-5H3;;;/q-1;;; |
InChI Key |
ARRGSERPUWTXGO-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


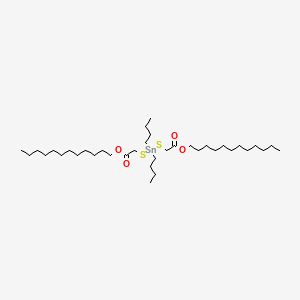

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
